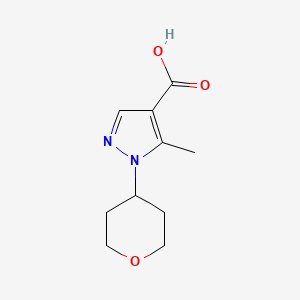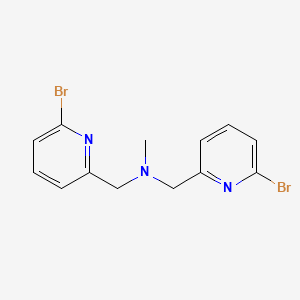![molecular formula C7H6BrN3O2S B1448043 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine CAS No. 1376007-07-6](/img/structure/B1448043.png)
6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine
Overview
Description
6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with the CAS Number: 1376007-07-6 . It has a molecular weight of 276.11 and its IUPAC name is 6-bromo-3H-imidazo[4,5-b]pyridin-2-yl methyl sulfone .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives involves alkylation reactions under phase transfer catalysis conditions . The compounds obtained were characterized using 1H NMR and 13C NMR spectroscopy .Molecular Structure Analysis
The molecular structure of this compound was established on the basis of NMR spectroscopic data . The InChI code is 1S/C7H6BrN3O2S/c1-14(12,13)7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3,(H,9,10,11) .Scientific Research Applications
Corrosion Inhibition :
- Imidazo[4,5-b]pyridine derivatives, including 6-bromo variants, have been evaluated as inhibitors against mild steel corrosion in acidic environments. These compounds demonstrated high inhibition performance, behaving as mixed-type inhibitors, supported by electrochemical, surface analysis, and theoretical methods (Saady et al., 2021).
- Another study discussed the adsorption and inhibitory effect of a 6-bromo-imidazo[4,5-b]pyridine derivative on mild steel corrosion, showing high inhibition efficiency and indicating potential as a corrosion inhibitor in acidic media (Saady et al., 2020).
Synthesis and Structural Analysis :
- The synthesis and crystal structure of 6-bromo-imidazo[4,5-b]pyridine derivatives have been a subject of study, focusing on the molecular geometry and intermolecular interactions in the solid state, which is crucial for understanding their chemical properties (Rodi et al., 2013).
Anticancer and Antimicrobial Activity :
- A study on the synthesis of new 6-bromo-imidazo[4,5-b]pyridine derivatives showed that some compounds exhibit significant anticancer activity against breast cancer cell lines and antibacterial activity. This suggests their potential as templates for developing new anticancer and antimicrobial agents (Shelke et al., 2017).
Potential as Tyrosyl-tRNA Synthetase Inhibitors :
- Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their potential as tyrosyl-tRNA synthetase inhibitors, which is significant for developing new therapeutic agents (Jabri et al., 2023).
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-2-Methanesulfonyl-3H-Imidazo[4,5-b]Pyridine are yet to be definitively identified . Similar compounds have been found to interact with proteins such as ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells .
Mode of Action
It is believed to interact with its targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence the activation of nuclear factor kappa-light-chain-enhancer of activated b cells .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
It is believed that the compound may have antimicrobial properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and altering downstream signaling events . These interactions are often mediated by the bromine and methanesulfonyl groups, which can form hydrogen bonds and other non-covalent interactions with target biomolecules.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In some cell types, this compound has been observed to induce apoptosis, or programmed cell death, by activating pro-apoptotic signaling pathways. This effect is often accompanied by changes in gene expression, including the upregulation of genes involved in apoptosis and the downregulation of genes associated with cell survival . Additionally, this compound can influence cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules and modulation of enzyme activity. The bromine atom and methanesulfonyl group play crucial roles in these interactions, allowing the compound to form specific non-covalent bonds with target enzymes and proteins . For example, the bromine atom can participate in halogen bonding, while the methanesulfonyl group can engage in hydrogen bonding and electrostatic interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, influenced by factors such as stability, degradation, and long-term cellular responses. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, particularly in the presence of light and moisture . In in vitro studies, the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure duration . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, which can impact cell viability and function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage, exhibiting both therapeutic and toxic effects at different concentrations. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Properties
IUPAC Name |
6-bromo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2S/c1-14(12,13)7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOPSNZOZNUXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(N1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B1447962.png)

![1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1447965.png)
![4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde](/img/structure/B1447973.png)






![2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane](/img/structure/B1447980.png)

![(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B1447982.png)
